molecular formula C20H22F3NO4S B2862922 N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 2034405-49-5

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No.: B2862922
CAS No.: 2034405-49-5
M. Wt: 429.45
InChI Key: FLWACPKVLGBLIB-UHFFFAOYSA-N
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Description

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H22F3NO4S and its molecular weight is 429.45. The purity is usually 95%.
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Scientific Research Applications

Antiestrogenic Activity

A study demonstrated the synthesis and evaluation of dihydronaphthalene derivatives, showcasing potent antiestrogenic activity both orally and subcutaneously in rats and mice. The binding affinity of these compounds to rat uterine cytosol estrogen receptors indicated a higher affinity than estradiol, highlighting the compound's potential therapeutic implications in estrogen-related conditions (Jones et al., 1979).

Carbonic Anhydrase Inhibition

Research on sulfonamide derivatives derived from indanes and tetralines, including compounds structurally related to N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide, found significant inhibitory effects on human carbonic anhydrase isozymes hCA I and hCA II. This suggests potential applications in medical conditions where inhibition of carbonic anhydrase is beneficial (Akbaba et al., 2014).

Synthesis of Complex Molecules

A study focused on the synthesis of 3-(4′-Methoxyphenyl)-2,2,4,4-tetramethylpentane and cyclic analogs, involving reactions that lead to the formation of compounds with potential applications in material science and pharmaceutical research (Collins & Jacobs, 1986).

Sigma Receptor Binding

Investigation into the substitution effects on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives revealed insights into selective binding and activity at the sigma(1) receptor, offering avenues for drug development, especially in neuropsychiatric and neurodegenerative disorders (Berardi et al., 2005).

Properties

IUPAC Name

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3NO4S/c1-28-17-8-9-18-15(11-17)3-2-10-19(18,25)13-24-29(26,27)12-14-4-6-16(7-5-14)20(21,22)23/h4-9,11,24-25H,2-3,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWACPKVLGBLIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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